molecular formula C11H12N4O B11887063 5,6-Diethyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile

5,6-Diethyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile

Cat. No.: B11887063
M. Wt: 216.24 g/mol
InChI Key: JXFCJGMBXPWVIF-UHFFFAOYSA-N
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Description

5,6-Diethyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile is a heterocyclic compound that has garnered attention due to its unique structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrrolo[3,2-d]pyrimidine core, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Diethyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of diethyl malonate with appropriate amines, followed by cyclization and nitrile formation. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

5,6-Diethyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups .

Mechanism of Action

The mechanism of action of 5,6-Diethyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit or activate these targets, leading to various biological effects. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling, which can result in antiviral, anticancer, or antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Diethyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile is unique due to its specific substitution pattern and the presence of the nitrile group, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for further research and potential therapeutic applications .

Properties

Molecular Formula

C11H12N4O

Molecular Weight

216.24 g/mol

IUPAC Name

5,6-diethyl-4-oxo-3H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile

InChI

InChI=1S/C11H12N4O/c1-3-8-7(5-12)9-10(15(8)4-2)11(16)14-6-13-9/h6H,3-4H2,1-2H3,(H,13,14,16)

InChI Key

JXFCJGMBXPWVIF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=C(N1CC)C(=O)NC=N2)C#N

Origin of Product

United States

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